![molecular formula C15H16ClN3O2S B2585468 N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251679-11-4](/img/structure/B2585468.png)
N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also contains a 4-chlorophenyl group and an ethyl group attached to the nitrogen atoms of the thiazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit the aromaticity of the thiazole ring, with the 4-chlorophenyl and ethyl groups attached to the nitrogen atoms of the ring .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the chlorine atom on the phenyl ring could make this compound more reactive in certain conditions.Scientific Research Applications
Molluscicidal Properties
Research has demonstrated that thiazole derivatives possess significant molluscicidal properties. For instance, a study on thiazolo[5,4-d]pyrimidines highlighted their action against B. alexandrina snails, an intermediate host of schistosomiasis, showcasing the potential of thiazole derivatives in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Antimicrobial Agents
Thiadiazole derivatives have shown promise as antimicrobial agents. A particular study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Synthetic Methodologies
Efforts to synthesize 3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives through an efficient one-pot, four-component reaction highlight the synthetic versatility of thiazole and thiophene derivatives, indicating their wide applicability in chemical synthesis (Teng et al., 2013).
Anti-anoxic Activity
Thiazolecarboxamide derivatives have been synthesized and evaluated for their anti-anoxic (AA) activity, revealing potential in the development of cerebral protective agents (Ohkubo et al., 1995).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives were investigated for their antiallergy activity, showcasing the therapeutic potential of thiazole derivatives in allergy treatment (Hargrave et al., 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-N-[2-(4-chlorophenyl)ethyl]-2-N-ethyl-1,3-thiazole-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-2-17-14(21)15-19-12(9-22-15)13(20)18-8-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJFFNVMASRMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

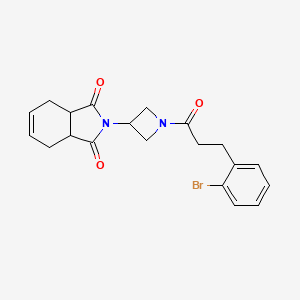
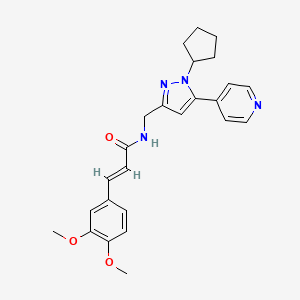
![(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2585389.png)
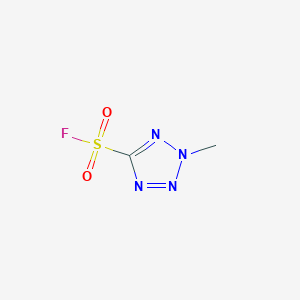

![(3-Methylphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2585393.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2585395.png)
![[3-(Benzyloxy)-5-chloro-4-fluorophenyl]boronic acid](/img/structure/B2585399.png)
![N-(1'-(pyridin-3-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2585400.png)
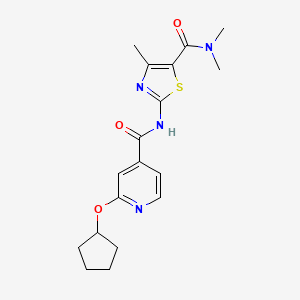
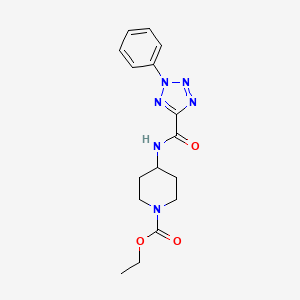
![Ethyl 3,4-dimethyl-5-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzoyl)thiophene-2-carboxylate](/img/structure/B2585403.png)
![N-(4-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2585405.png)
![Ethyl 4-[(piperidylsulfonyl)amino]benzoate](/img/structure/B2585406.png)